molecular formula C11H22ClN3O3 B2374854 Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride CAS No. 2243508-39-4

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride

Cat. No.: B2374854
CAS No.: 2243508-39-4
M. Wt: 279.77
InChI Key: NAGNPUBLWHOZBE-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate; hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to the piperidine scaffold’s prevalence in bioactive molecules. The Boc group enhances stability during synthetic workflows, while the carbamoyl moiety may influence solubility and hydrogen-bonding interactions in target binding .

Properties

IUPAC Name

tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH/c1-10(2,3)17-9(16)14-11(8(12)15)4-6-13-7-5-11;/h13H,4-7H2,1-3H3,(H2,12,15)(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGNPUBLWHOZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate typically involves the protection of the amine group in piperidine using a tert-butoxycarbonyl (Boc) protecting group. The general synthetic route includes:

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or substrate in enzymatic assays.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, it is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of Boc-protected cyclic amines. Key structural analogues include:

Compound Name Core Structure Substituents CAS Number Molecular Weight Key Features
Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate; HCl Piperidine 4-carbamoyl, Boc, HCl Not Provided ~293.8 (calc.) High polarity due to carbamoyl; HCl enhances crystallinity
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclo[4.1.0] Boc, fused ring 880545-32-4 ~228.3 Increased ring strain; potential for unique reactivity
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate Pyrrolidine Boc, 3-methyl 927652-04-8 ~214.3 Compact 5-membered ring; methyl improves lipophilicity
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate Cyclohexane Boc, 3-amino 1298101-47-9 ~242.3 Stereospecific amino group; rigid cyclohexane backbone

Key Structural Differences :

  • Ring Size/Strain : Piperidine (6-membered) vs. pyrrolidine (5-membered) or bicyclic systems. Smaller rings (e.g., pyrrolidine) may exhibit faster reaction kinetics but reduced conformational flexibility.
  • Substituent Effects: The carbamoyl group in the target compound enhances polarity compared to methyl or amino groups in analogues, impacting solubility and target affinity.
  • Salt Form : Hydrochloride salts (target compound) improve crystallinity and stability compared to free bases or oxalate salts (e.g., AC 927 in ) .
Pharmacological and Physicochemical Properties
  • Solubility : The hydrochloride salt and carbamoyl group likely improve aqueous solubility vs. lipophilic analogues like tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate ().
  • Stability : Boc groups are stable under basic conditions but cleaved by acids, aligning with trends in and . The carbamoyl moiety may confer resistance to enzymatic degradation compared to ester-containing compounds (e.g., (+)-MR200 in ) .

Biological Activity

Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride, also referred to as the M4 compound , is a chemical entity with notable implications in pharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to synthesize current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a carbamate functional group, which contribute to its biological activity. Its structure can be depicted as follows:

C13H22N2O2HCl\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{2}\cdot \text{HCl}

Research indicates that the M4 compound acts as both a β-secretase and an acetylcholinesterase inhibitor . These actions are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease. The compound's ability to inhibit amyloidogenesis was evaluated through both in vitro and in vivo studies.

In Vitro Studies

In vitro experiments demonstrated that the M4 compound could protect astrocyte cells from death induced by Aβ1-42. Key findings include:

  • Cell Viability : The M4 compound showed 100% cell viability at concentrations of 100 μM, indicating low cytotoxicity. When astrocytes were treated with Aβ1-42, cell viability dropped significantly; however, co-treatment with the M4 compound improved viability from 43.78% to 62.98% .
  • Inflammatory Markers : Treatment with M4 resulted in reduced levels of TNF-α and free radicals in cell cultures, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo assessments involved using a scopolamine-induced model of Alzheimer's disease to evaluate the efficacy of the M4 compound:

  • Amyloid Plaque Formation : Both M4 and galantamine treatments led to reduced Aβ plaque formation compared to control groups. However, galantamine exhibited a more pronounced effect .
  • Oxidative Stress : The M4 compound reduced malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative stress associated with neurodegeneration .

Comparative Efficacy

The following table summarizes key findings from comparative studies involving the M4 compound and other known treatments:

TreatmentCell Viability (%)Aβ Plaque ReductionOxidative Stress Mitigation
M4 Compound62.98 (with Aβ)ModerateSignificant reduction
GalantamineNot specifiedSignificantGreater reduction
Control43.78 (with Aβ)HighNo effect

Case Studies

Recent literature has highlighted several case studies focusing on the application of the M4 compound in experimental models:

  • Astrocyte Protection : In a study examining astrocytic response to Aβ, treatment with M4 led to a significant improvement in cell survival rates compared to untreated controls .
  • Neuroprotective Effects : Another study indicated that while M4 demonstrated protective effects against Aβ-induced toxicity, its overall bioavailability in brain tissue was questioned, suggesting further research is needed to optimize delivery methods .

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